4-Bromo-2-fluoro-5-iodotoluene
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Overview
Description
4-Bromo-2-fluoro-5-iodotoluene is an organic compound with the molecular formula C7H5BrFI It is a halogenated derivative of toluene, featuring bromine, fluorine, and iodine atoms attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-5-iodotoluene typically involves halogenation reactions. One common method is the sequential halogenation of toluene derivatives. For instance, starting with 4-bromo-2-fluorotoluene, iodination can be achieved using iodine and an oxidizing agent such as silver trifluoroacetate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-5-iodotoluene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The methyl group can be oxidized to form carboxylic acids or reduced to form different alkyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone for halogen exchange reactions.
Oxidation: Potassium permanganate or chromium trioxide for oxidizing the methyl group.
Reduction: Lithium aluminum hydride for reducing the methyl group to an alkyl chain.
Major Products Formed
Substitution: Formation of various substituted toluenes depending on the substituent introduced.
Oxidation: Formation of 4-bromo-2-fluoro-5-iodobenzoic acid.
Reduction: Formation of 4-bromo-2-fluoro-5-iodoethylbenzene.
Scientific Research Applications
4-Bromo-2-fluoro-5-iodotoluene is used in several scientific research applications:
Biology: Used in the study of halogenated compounds’ effects on biological systems, including their interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-5-iodotoluene depends on its specific application. In chemical reactions, the halogen atoms can participate in various mechanisms, such as nucleophilic substitution or electrophilic addition. The molecular targets and pathways involved are determined by the nature of the substituents and the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-5-fluoro-2-iodotoluene: Similar in structure but with different halogen positions.
4-Fluoro-2-iodotoluene: Lacks the bromine atom.
4-Bromo-2-iodoaniline: Contains an amino group instead of a methyl group.
Uniqueness
4-Bromo-2-fluoro-5-iodotoluene is unique due to the specific arrangement of halogen atoms, which imparts distinct chemical reactivity and physical properties. This makes it valuable in synthesizing complex molecules and studying halogenated compounds’ effects .
Properties
IUPAC Name |
1-bromo-5-fluoro-2-iodo-4-methylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFI/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKOXUVSOOKUDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)Br)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFI |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377719 |
Source
|
Record name | 4-Bromo-2-fluoro-5-iodotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202865-74-5 |
Source
|
Record name | 1-Bromo-5-fluoro-2-iodo-4-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202865-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-fluoro-5-iodotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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